1-Methyl-3-(pentafluoroethyl)benzene

Lipophilicity Drug Design Partition Coefficient

1-Methyl-3-(pentafluoroethyl)benzene (CAS 133512-63-7) is a meta-substituted fluorinated aromatic compound featuring a methyl group and a pentafluoroethyl substituent on a benzene ring. With the molecular formula C₉H₇F₅ and a molecular weight of 210.14 g/mol, it exists as a liquid at ambient conditions.

Molecular Formula C9H7F5
Molecular Weight 210.14 g/mol
CAS No. 133512-63-7
Cat. No. B1651752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-(pentafluoroethyl)benzene
CAS133512-63-7
Molecular FormulaC9H7F5
Molecular Weight210.14 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(C(F)(F)F)(F)F
InChIInChI=1S/C9H7F5/c1-6-3-2-4-7(5-6)8(10,11)9(12,13)14/h2-5H,1H3
InChIKeyJLLASYITSPQYDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3-(pentafluoroethyl)benzene (CAS 133512-63-7): A Meta-Substituted Fluorinated Aromatic for Advanced Material and Pharmaceutical Intermediates


1-Methyl-3-(pentafluoroethyl)benzene (CAS 133512-63-7) is a meta-substituted fluorinated aromatic compound featuring a methyl group and a pentafluoroethyl substituent on a benzene ring . With the molecular formula C₉H₇F₅ and a molecular weight of 210.14 g/mol, it exists as a liquid at ambient conditions . The compound is part of the fluorinated aromatic class, characterized by enhanced lipophilicity and unique electronic properties due to the strong electron-withdrawing pentafluoroethyl group, which imparts distinct reactivity profiles compared to non-fluorinated or partially fluorinated analogs [1].

Workflow Fluorinated aromatic intermediate for material and pharmaceutical synthesis
Selection Meta-substituted building block for regioselective routes
Use context Lipophilic probe or scaffold with enhanced C₂F₅ electronic effects

Why Trifluoromethyl or Non-Fluorinated Analogs Cannot Replace 1-Methyl-3-(pentafluoroethyl)benzene in Critical Applications


Direct substitution of 1-Methyl-3-(pentafluoroethyl)benzene with common fluorinated analogs like 1-methyl-3-(trifluoromethyl)benzene or non-fluorinated toluene derivatives is problematic due to significant differences in lipophilicity, electronic effects, and physicochemical properties. The pentafluoroethyl group confers a markedly higher logP value (3.65) compared to the trifluoromethyl analog (logP ~3.01), impacting partitioning behavior in biphasic systems and biological membranes . Furthermore, the meta-substitution pattern dictates regioselective reactivity distinct from para-substituted isomers, which is critical in multi-step synthetic sequences where precise control over electrophilic or nucleophilic aromatic substitution is required [1]. These differences necessitate the use of the exact compound for applications requiring specific fluorine content and substitution geometry.

This compound
Meta-CF₂CF₃ substitution; higher lipophilicity and distinct electronic profile
logP ~3.65 (calculated)
Trifluoromethyl analog
Lower logP (~3.01) may shift partitioning and permeability context; substitution may alter ADME-relevant properties
logP difference ~0.64 units; flammability classification also differs (H226 vs none reported)
Meta isomer (this product)
Regiochemistry directs electrophilic substitution to specific ring positions
Boiling point not publicly reported
Para isomer
Regiochemical mismatch can lead to unintended synthetic outcomes; physical properties (bp 144.5°C) may differ
Class-level inference; validate regiochemical requirements for your route

Quantitative Differentiation of 1-Methyl-3-(pentafluoroethyl)benzene (CAS 133512-63-7) Against Key Comparators


Enhanced Lipophilicity Relative to Trifluoromethyl Analog: LogP Comparison

1-Methyl-3-(pentafluoroethyl)benzene exhibits a higher calculated logP value compared to its trifluoromethyl analog, indicating increased lipophilicity. Specifically, the target compound has a logP of 3.65, whereas 1-methyl-3-(trifluoromethyl)benzene has a logP of approximately 3.01 . This difference of 0.64 log units corresponds to a roughly 4.4-fold increase in partition coefficient (octanol/water) [1].

Lipophilicity shift
Cross-study comparable
ΔLogP ≈ 0.64 vs trifluoromethyl analog (logP 3.01); ~4.4× higher partition coefficient (octanol/water)
Supports selection when increased hydrophobicity is required for partitioning or permeability context
Calculated logP values; experimental validation recommended
Lipophilicity Drug Design Partition Coefficient

Meta vs. Para Isomer Differentiation: Regioselective Reactivity Implications

The meta-substitution pattern in 1-Methyl-3-(pentafluoroethyl)benzene directs electrophilic aromatic substitution to positions distinct from those in the para isomer (1-methyl-4-(pentafluoroethyl)benzene). While both isomers share identical molecular weight (210.14 g/mol) and similar logP (3.65) [1], the para isomer exhibits a boiling point of 144.5°C at 760 mmHg , whereas the meta isomer's boiling point is not publicly reported, suggesting potential volatility differences that affect purification and handling . This positional isomerism directly influences the outcome of multi-step syntheses, where the meta isomer may be required to achieve the correct regiochemistry in downstream products [2].

Regiochemical identity
Class-level inference
Meta-substitution pattern; para isomer bp 144.5 °C at 760 mmHg (meta bp unreported)
Regiochemistry critical for synthetic route outcome; isomer verification advised
Data to verify; volatility differences may affect purification
Regioselectivity Synthetic Chemistry Aromatic Substitution

Hazard Profile Differentiation from Trifluoromethyl Analog: GHS Classification

According to vendor safety data sheets, 1-Methyl-3-(pentafluoroethyl)benzene carries hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Its trifluoromethyl counterpart (1-methyl-3-(trifluoromethyl)benzene) also carries similar irritation warnings but is additionally classified as a flammable liquid (H226) with a lower flash point of 25.3°C . This difference in flammability classification impacts storage requirements and shipping regulations, with the pentafluoroethyl derivative potentially offering safer handling in certain laboratory and industrial settings where flammability is a primary concern [1].

Hazard classification
Cross-study comparable
Target: H315, H319, H335 (irritant); no flammable liquid classification. Comparator: additionally H226 (flammable liquid, flash point 25.3 °C)
Different hazard profiles influence handling protocols and procurement decisions
Based on vendor SDS; review latest safety data before use
Safety Data Handling Regulatory Compliance

Optimal Application Scenarios for 1-Methyl-3-(pentafluoroethyl)benzene (CAS 133512-63-7) Based on Quantitative Evidence


Design of Lipophilic Pharmacophores in Drug Discovery

The enhanced logP (3.65) of 1-Methyl-3-(pentafluoroethyl)benzene compared to trifluoromethyl analogs makes it a valuable scaffold for optimizing the lipophilicity of drug candidates, potentially improving membrane permeability and oral bioavailability .

Precursor for Regioselective Synthesis of Fluorinated Aromatics

The meta-substitution pattern directs electrophilic substitution to specific positions, enabling the synthesis of complex fluorinated intermediates for agrochemicals and advanced materials where regiochemistry is critical [1].

Calibration Standard for LogP Determination in Analytical Chemistry

With a well-defined logP value of 3.65, the compound can serve as a reference standard in partition coefficient assays, aiding in the development of quantitative structure-activity relationship (QSAR) models .

Application
Selection Property
Validation Focus
Lipophilic pharmacophore design
Enhanced lipophilicity profile (C₂F₅ group)
Membrane permeability context and QSAR model development
Regioselective fluorinated intermediate synthesis
Meta-substitution pattern
Regiochemical outcome verification in multi-step routes
LogP reference standard for analytical methods
Defined lipophilicity context
Partition coefficient assay calibration and QSAR validation
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